

An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1590376

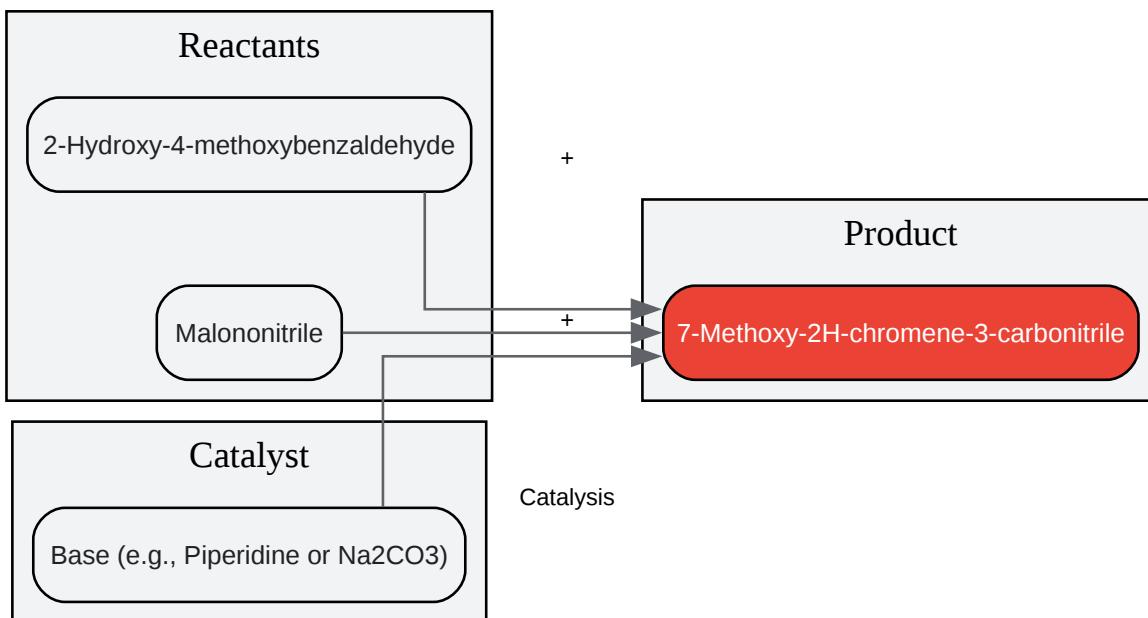
[Get Quote](#)

CAS Number: 57543-70-1

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methoxy-2H-chromene-3-carbonitrile**, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. This document delves into its chemical identity, synthesis, spectral characterization, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Compound Identification and Physicochemical Properties


7-Methoxy-2H-chromene-3-carbonitrile is a member of the chromene class of bicyclic ethers, which feature a benzene ring fused to a pyran ring. The presence of a methoxy group at the 7-position and a nitrile group at the 3-position imparts specific chemical properties and potential for further functionalization.

Property	Value	Source
CAS Number	57543-70-1	[1] [2]
Molecular Formula	C ₁₁ H ₉ NO ₂	[1]
Molecular Weight	187.19 g/mol	[1]
Appearance	Solid (predicted)	
Storage	Room temperature, dry conditions	[1]

Synthesis of 7-Methoxy-2H-chromene-3-carbonitrile: A Mechanistic Approach

The synthesis of **7-Methoxy-2H-chromene-3-carbonitrile** is typically achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an active methylene compound with a carbonyl group, followed by cyclization.[\[3\]](#)

Reaction Scheme: The synthesis involves the reaction of 2-hydroxy-4-methoxybenzaldehyde with malononitrile. The reaction is often catalyzed by a base, such as piperidine or a mild inorganic base like sodium carbonate.[\[3\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis of **7-Methoxy-2H-chromene-3-carbonitrile** via Knoevenagel condensation.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **7-Methoxy-2H-chromene-3-carbonitrile**, adapted from established methods for similar chromene derivatives. [3]

Materials:

- 2-Hydroxy-4-methoxybenzaldehyde
- Malononitrile
- Ethanol (or other suitable solvent)
- Sodium Carbonate (or other suitable base)
- Distilled water

- Standard laboratory glassware and magnetic stirrer

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
- Catalyst Addition: To the stirred solution, add a catalytic amount of sodium carbonate (e.g., 0.1 equivalents).
- Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the reaction mixture into cold water to induce precipitation.
- Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure **7-Methoxy-2H-chromene-3-carbonitrile**.

Causality of Experimental Choices:

- Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively easy to remove.
- Catalyst: A mild base like sodium carbonate is crucial to deprotonate the active methylene group of malononitrile, initiating the Knoevenagel condensation, without promoting side reactions.^[3]
- Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Spectroscopic Characterization

The structural elucidation of **7-Methoxy-2H-chromene-3-carbonitrile** is confirmed through various spectroscopic techniques. The following are expected characteristic signals based on the analysis of structurally similar compounds.^{[4][5]}

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Assignment
~2220	C≡N stretching (nitrile)
~1620-1600	C=C stretching (aromatic and pyran ring)
~1250-1000	C-O stretching (ether)

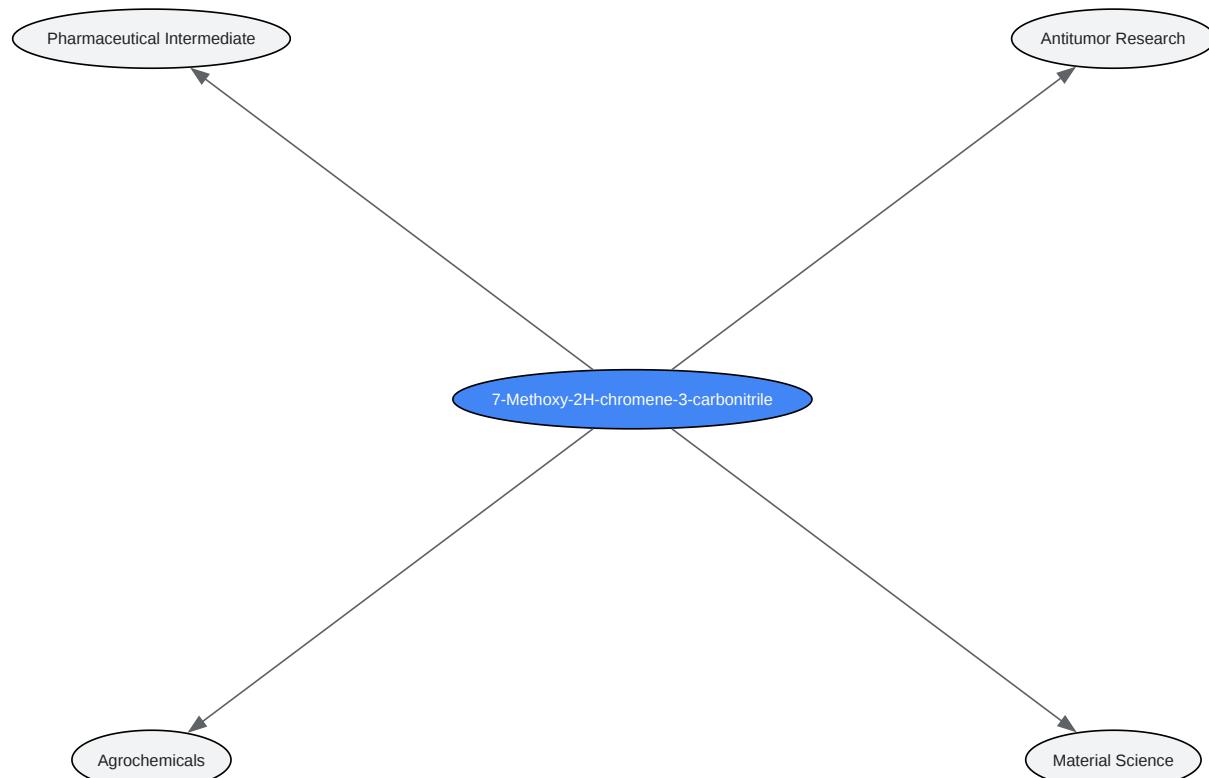
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic, pyran, and methoxy protons.

- A singlet for the methoxy group protons (~3.8 ppm).
- Signals for the three aromatic protons on the benzene ring.
- Signals for the protons on the pyran ring.

¹³C NMR: The carbon NMR will show distinct signals for each carbon atom in the molecule, including the nitrile carbon, the carbons of the aromatic and pyran rings, and the methoxy carbon.

Mass Spectrometry (MS)


The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.19 g/mol). Fragmentation patterns can provide further structural information.

Applications and Research Interest

7-Methoxy-2H-chromene-3-carbonitrile serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.^[1] The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.^{[6][7][8]}

Potential Applications:

- Pharmaceutical Intermediate: It is a key building block for the synthesis of novel drug candidates.[1][9] The methoxy and nitrile groups offer sites for further chemical modification to explore structure-activity relationships (SAR).
- Antitumor Agents: Chromene derivatives have been extensively studied for their potential as anticancer agents.[10][11] The 7-methoxy substitution, in particular, has been associated with cytotoxic activity against various cancer cell lines.[6]
- Agrochemicals: The chromene core is also found in some agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.[1]
- Material Science: The fluorescent properties of some chromene derivatives make them candidates for use as fluorescent dyes or sensors.[1]

[Click to download full resolution via product page](#)

Caption: Potential application areas of **7-Methoxy-2H-chromene-3-carbonitrile**.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **7-Methoxy-2H-chromene-3-carbonitrile**. It is recommended to consult the Material Safety Data Sheet (MSDS) before use. General laboratory safety practices, including the use of personal

protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. The compound should be stored in a cool, dry, and well-ventilated area.

Conclusion

7-Methoxy-2H-chromene-3-carbonitrile is a versatile heterocyclic compound with significant potential in various scientific fields, particularly in drug discovery and development. Its straightforward synthesis via the Knoevenagel condensation and the potential for further functionalization make it an attractive scaffold for creating diverse chemical libraries. The established and potential biological activities of chromene derivatives underscore the importance of this compound as a valuable research tool. This guide provides a foundational understanding for researchers and scientists working with or considering the use of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-2H-chromene-3-carbonitrile [myskinrecipes.com]
- 2. 7-Methoxy-2H-chromene-3-carbonitrile - 有机砌块 - 西典实验 [seedior.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of β -Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid [mdpi.com]
- 6. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of benzochromene derivatives first example with dual cytotoxic activity against the resistant cancer cell MCF-7/ADR and inhibitory effect of the P-glycoprotein expression levels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]
- 10. Synthesis and evaluation of antitumor activity of 9-methoxy-1H-benzo[f]chromene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Methoxy-2H-chromene-3-carbonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590376#cas-number-for-7-methoxy-2h-chromene-3-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com